molecular formula C18H16N2O5S B2599214 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate CAS No. 921140-92-3

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate

Cat. No.: B2599214
CAS No.: 921140-92-3
M. Wt: 372.4
InChI Key: QVHSDUJYUUYYFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to give the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates . These are then converted into 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates by treatment with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a benzamido group, and a dioxopyrrolidinyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Inhibitory Activity Towards Human Leukocyte Elastase

A study by Gütschow et al. (1999) explored compounds including ethyl 2-aminothiophene-3-carboxylates for their inhibitory activity toward human leukocyte elastase (HLE). The study utilized the Gewald thiophene synthesis and found that some compounds showed significant inhibitory effects, with potential applications in treating conditions involving elastase activity (Gütschow et al., 1999).

Antimicrobial Evaluation

Spoorthy et al. (2021) synthesized a series of compounds related to ethyl thiophene-2-carboxylates, including ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds were characterized and evaluated for their antimicrobial activity, suggesting potential applications in antimicrobial therapies (Spoorthy et al., 2021).

Metal–Organic Frameworks (MOFs)

Sun et al. (2012) discussed the synthesis of carboxylate-assisted ethylamide metal–organic frameworks. These frameworks, with their complex structures and properties, have potential applications in various fields, including catalysis, gas storage, and sensing (Sun et al., 2012).

Heterocyclic Synthesis

Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, including compounds related to ethyl thiophene-3-carboxylates. These compounds were utilized in creating various heterocyclic derivatives, indicating potential applications in the synthesis of novel organic compounds (Mohareb et al., 2004).

Domino Reactions for Synthesis of Functionalized Compounds

Gao et al. (2013) developed a synthetic method for functionalized 2-pyrrolidinones using compounds including ethyl glyoxylate, which is structurally similar to the ethyl thiophene-3-carboxylate. This method demonstrates the potential of such compounds in facilitating complex organic syntheses (Gao et al., 2013).

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-25-18(24)13-9-10-26-17(13)19-16(23)11-3-5-12(6-4-11)20-14(21)7-8-15(20)22/h3-6,9-10H,2,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHSDUJYUUYYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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